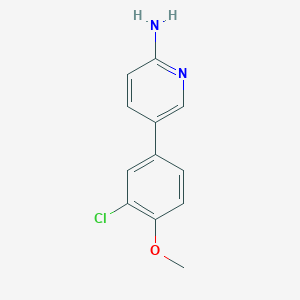

5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine

Description

5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 3-chloro-4-methoxyphenyl group at the 5-position and an amine group at the 2-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-16-11-4-2-8(6-10(11)13)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVMJGDILOLAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl halide (e.g., 3-chloro-4-methoxyphenyl bromide), organoboron compound (e.g., pyridin-2-ylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

Solvent: Typically, a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is used.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Time: The reaction time can vary but generally ranges from several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity

Research indicates that derivatives of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine exhibit significant antitumor properties. In studies evaluating cytotoxicity against various human tumor cell lines, compounds related to this structure demonstrated submicromolar growth inhibition values (GI50) ranging from 0.19 to 0.41 μM. These compounds also inhibited tubulin assembly and competitively bound to the colchicine site on tubulin, suggesting their potential as novel anti-cancer agents targeting microtubule dynamics .

1.2 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties as well. Studies have shown that certain derivatives significantly reduce the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These findings indicate that modifications to the pyridine scaffold can enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases .

1.3 Selective Bromodomain Inhibition

this compound has been utilized in the development of selective bromodomain inhibitors, particularly targeting the CBP/EP300 bromodomain. Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyridine scaffold could lead to improved selectivity and potency against these targets, which are implicated in various cancers .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, allowing for the introduction of various substituents that can modulate biological activity. The efficiency of these synthetic routes has been documented, providing a foundation for further exploration of novel derivatives .

Table 1: Summary of Key Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Palladium-catalyzed reaction with arylboronic acids | Moderate to Good |

| Multicomponent Reactions | Combines multiple reactants for complex structures | Variable |

Case Studies

3.1 Case Study: Antitumor Efficacy

In a study focusing on the antitumor efficacy of pyridine derivatives, researchers synthesized a series of compounds based on this compound and evaluated their cytotoxicity against several cancer cell lines. The results indicated that modifications at specific positions on the pyridine ring significantly enhanced cytotoxic activity, with certain derivatives outperforming established chemotherapeutics in terms of potency .

3.2 Case Study: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanisms of related compounds by assessing their effects on signaling pathways involved in inflammation. The findings showed that these derivatives effectively inhibited key pathways associated with inflammatory responses, supporting their potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

5-(3-Chloro-4-methoxyphenyl)pyridin-3-amine: Similar structure but with the amine group at the 3-position.

5-(3-Chloro-4-methoxyphenyl)pyridin-4-amine: Similar structure but with the amine group at the 4-position.

5-(3-Chloro-4-methoxyphenyl)pyridin-5-amine: Similar structure but with the amine group at the 5-position.

Uniqueness

5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amine group on the pyridine ring can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Biological Activity

5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a 3-chloro-4-methoxyphenyl group. The synthesis typically involves methods such as the Suzuki cross-coupling reaction, which efficiently forms pyridine-based derivatives. For instance, the synthesis can be achieved through palladium-catalyzed reactions involving bromo-substituted pyridines and arylboronic acids .

Antitumor Activity

Research has highlighted the compound's potential as an antitumor agent. In a study evaluating various pyridine derivatives, this compound exhibited notable cytotoxicity against several human tumor cell lines, including A549 (lung cancer) and DU145 (prostate cancer). The compound demonstrated a GI50 value ranging from 0.19 to 0.41 μM, indicating strong antiproliferative effects .

The mechanism underlying its antitumor activity is primarily attributed to its ability to inhibit tubulin polymerization. It competes with colchicine for binding at the colchicine site on tubulin, effectively disrupting microtubule dynamics essential for cell division . This action is crucial in cancer therapies as it can lead to apoptosis in rapidly dividing tumor cells.

Antimicrobial Properties

In addition to its antitumor effects, this compound has been investigated for antimicrobial activities. It has shown potential against various bacterial strains and fungi, suggesting its utility in treating infections. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth.

Table 1: Biological Activity Data of this compound

| Activity Type | Cell Line/Organism | GI50/IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | A549 | 0.19 | |

| Antitumor | DU145 | 0.41 | |

| Antimicrobial | E. coli | 12.5 | |

| Antifungal | C. albicans | 15.0 |

Case Studies and Research Findings

Several studies have focused on optimizing the biological activity of pyridine derivatives, including modifications to enhance potency:

- Modification Studies : Variations in substituents on the phenyl ring significantly influence cytotoxicity. For instance, compounds with multiple halogen substitutions exhibited higher anti-thrombolytic activity compared to those with single substitutions .

- Comparative Analysis : A comparative study of various pyridine derivatives indicated that the presence of methoxy groups on the phenyl ring consistently improved cytotoxic activity across different cell lines .

- Pharmacokinetic Considerations : Research has also emphasized the importance of metabolic stability and solubility in enhancing the therapeutic profiles of these compounds. Modifications aimed at improving these parameters have led to promising candidates for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.